Product packaging for ICA-121431(Cat. No.:CAS No. 313254-51-2)

ICA-121431

Cat. No.: B1674254
CAS No.: 313254-51-2
M. Wt: 449.5 g/mol
InChI Key: URSQNPPONHUJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Voltage-Gated Sodium Channel Isoforms in Excitable Cells

The various isoforms of voltage-gated sodium channels exhibit distinct expression patterns and biophysical properties, which dictate their specific functions in the nervous system and other tissues.

NaV1.1 (SCN1A): Primarily expressed in the central nervous system (CNS), particularly in the cell bodies and dendrites of neurons. tandfonline.commedkoo.compnas.org It plays a crucial role in the generation of action potentials. tandfonline.compnas.org

NaV1.2 (SCN2A): Predominantly found in the axons of the CNS and is involved in the propagation of action potentials. tandfonline.comtocris.comresearchgate.net Its expression and localization change during development. tocris.comresearchgate.netsciencedaily.com

NaV1.3 (SCN3A): Highly expressed during embryonic development in the nervous system and is re-expressed in adult neurons following injury. researchgate.net It is characterized by rapid recovery from inactivation, which can contribute to neuronal hyperexcitability.

NaV1.4 (SCN4A): The primary sodium channel in skeletal muscle, responsible for muscle contraction.

NaV1.5 (SCN5A): The predominant sodium channel in cardiac muscle, essential for the cardiac action potential and heart rhythm.

NaV1.6 (SCN8A): Widely expressed in the peripheral and central nervous systems, particularly at the nodes of Ranvier and axon initial segments, contributing to the rapid conduction of nerve impulses. tandfonline.com

NaV1.7 (SCN9A): Preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.

NaV1.8 (SCN10A): Found predominantly in peripheral sensory neurons and is involved in the perception of pain, particularly inflammatory and cold pain.

NaV1.9 (SCN11A): Also concentrated in peripheral sensory neurons and is thought to contribute to inflammatory and neuropathic pain. nih.gov

Rationale for Isoform-Selective Pharmacological Intervention in Neurological Disorders

The distinct tissue distribution and functional roles of NaV channel isoforms provide a strong rationale for the development of subtype-selective pharmacological agents. Non-selective sodium channel blockers, while effective for certain conditions like epilepsy, often come with a range of side effects due to their action on multiple NaV subtypes throughout the body. researchgate.net For instance, blockade of NaV1.5 in the heart can lead to cardiac arrhythmias, while effects on NaV channels in the CNS can cause dizziness and ataxia.

By targeting specific NaV isoforms implicated in a particular pathology, it is possible to achieve greater therapeutic efficacy with an improved safety profile. For example:

Epilepsy: Mutations in NaV1.1 are a major cause of severe epilepsy syndromes like Dravet syndrome. pnas.org Selective modulators of NaV1.1 could offer a more targeted treatment for these conditions.

Pain: NaV1.7, NaV1.8, and NaV1.9 are highly expressed in pain-sensing neurons, making them prime targets for the development of novel analgesics that could avoid the side effects and addiction potential of opioids.

Neuropathic Pain: The re-expression of NaV1.3 in injured neurons is associated with the hyperexcitability that underlies neuropathic pain, suggesting that selective blockers of this isoform could be beneficial.

Introduction of ICA-121431 as a Selective NaV1.1/NaV1.3 Modulator

This compound is a small molecule that has emerged from research efforts focused on developing subtype-selective NaV channel modulators. It demonstrates high potency and selectivity for the human NaV1.1 and NaV1.3 isoforms. This selectivity profile makes this compound a valuable research tool for understanding the physiological and pathophysiological roles of these specific channels and provides a potential scaffold for the development of new therapies for neurological disorders such as epilepsy and neuropathic pain.

The mechanism of action of this compound involves a state-dependent block, preferentially binding to the inactivated state of the channel. researchgate.net This means it is more effective at inhibiting channels that are already active, a characteristic that could be advantageous in targeting hyperexcitable neurons in disease states.

Detailed Research Findings on this compound:

Electrophysiological studies have quantified the inhibitory activity of this compound across a range of human NaV channel subtypes. These findings highlight its significant selectivity for NaV1.1 and NaV1.3.

NaV IsoformThis compound IC50 (nM)
hNaV1.113
hNaV1.323
hNaV1.2240
hNaV1.4>10,000
hNaV1.5>10,000
hNaV1.6>10,000
hNaV1.7>10,000
hNaV1.8>10,000

Data compiled from multiple sources. researchgate.net

The molecular basis for the selectivity of this compound lies in its interaction with the S1-S4 voltage-sensing domain (VSD) of domain IV of the sodium channel alpha subunit. researchgate.net This is a distinct binding site from that of other known sodium channel blockers like local anesthetics and tetrodotoxin (B1210768). Chimeric and point mutation studies have identified specific amino acid residues in the extracellular loops of the S2 and S3 segments of domain IV that are crucial for the high-affinity binding and selectivity of this compound for NaV1.3. researchgate.net By stabilizing the inactivated state of the channel, this compound effectively reduces the number of channels available to open and conduct sodium ions, thereby dampening neuronal excitability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19N3O3S2 B1674254 ICA-121431 CAS No. 313254-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSQNPPONHUJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313254-51-2
Record name 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Elucidation of Ica 121431 S Action on Voltage Gated Sodium Channels

NaV Isoform Selectivity Profile of ICA-121431

This compound exhibits a distinct spectrum of inhibitory activity across different human NaV channel subtypes. pnas.orgnih.gov This selectivity is crucial for potential therapeutic applications, aiming to target specific channels while minimizing off-target effects. tandfonline.com

High Potency Inhibition of Human NaV1.1 and NaV1.3

This compound demonstrates high potency inhibition of human NaV1.1 and NaV1.3 channels. Studies have reported IC50 values in the nanomolar range for these isoforms. For human NaV1.3, IC50 values have been reported as low as 13 nM and 19 nM. nih.govcaymanchem.commedchemexpress.comrndsystems.comtocris.comhellobio.com Similarly, for human NaV1.1, reported IC50 values are around 13 nM and 23 nM. medchemexpress.comrndsystems.comtocris.commedkoo.com This indicates equipotent inhibition of NaV1.1 and NaV1.3 by this compound. pnas.orgnih.govmedchemexpress.comtocris.com

Here is a summary of IC50 values for this compound on human NaV1.1 and NaV1.3:

Human NaV IsoformIC50 (nM)Reference
NaV1.113 medchemexpress.com
NaV1.123 medchemexpress.comtocris.com
NaV1.313 medchemexpress.com
NaV1.319 nih.govcaymanchem.commedchemexpress.comhellobio.commedkoo.com
NaV1.323 medchemexpress.comtocris.com

Differential Activity and Selectivity Against Other NaV Isoforms (NaV1.2, NaV1.4, NaV1.5, NaV1.6, NaV1.7, NaV1.8)

Beyond NaV1.1 and NaV1.3, this compound exhibits differential and generally weaker activity against other human NaV isoforms. pnas.orgnih.gov It shows less potent inhibition of NaV1.2, with an reported IC50 of 240 nM. pnas.orgnih.govcaymanchem.commedchemexpress.comtocris.com In contrast, this compound is significantly less potent against NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8, with IC50 values typically greater than 10 µM. pnas.orgnih.govcaymanchem.commedchemexpress.comrndsystems.comtocris.com This represents up to 1000-fold selectivity for NaV1.1 and NaV1.3 over these less sensitive isoforms, including the TTX-resistant NaV1.5 and NaV1.8 channels. caymanchem.comtandfonline.commedchemexpress.comrndsystems.comtocris.com

Here is a summary of IC50 values for this compound on other human NaV isoforms:

Human NaV IsoformIC50 (nM)Reference
NaV1.2240 pnas.orgnih.govcaymanchem.commedchemexpress.comtocris.com
NaV1.4>10000 pnas.orgnih.govcaymanchem.commedchemexpress.comtocris.com
NaV1.5>10000 pnas.orgnih.govcaymanchem.commedchemexpress.comrndsystems.comtocris.com
NaV1.6>10000 pnas.orgnih.govcaymanchem.commedchemexpress.comtocris.com
NaV1.7>10000 pnas.orgnih.govcaymanchem.commedchemexpress.comrndsystems.comtocris.com
NaV1.8>10000 pnas.orgnih.govcaymanchem.commedchemexpress.comrndsystems.comtocris.com

Species-Specific Sensitivity to this compound

The sensitivity of NaV isoforms to this compound can vary across different mammalian species. pnas.orgresearchgate.net While human, cynomolgus monkey, and dog NaV1.7 show similar insensitivity to this compound (IC50s > 5,000 nM), rat NaV1.7 is potently inhibited by this compound with an IC50 of 19 nM. pnas.orgresearchgate.net This potency in rat NaV1.7 is comparable to the inhibition observed for human NaV1.3 and is over 1,000-fold more potent than for human NaV1.7. pnas.orgresearchgate.net Mouse NaV1.7, however, exhibits a profile more similar to human NaV1.7, with an IC50 of 8,700 nM. pnas.orgresearchgate.net

Here is a summary of this compound IC50 values for NaV1.7 across different species:

SpeciesNaV1.7 IC50 (nM)Reference
Human>10000 pnas.orgresearchgate.net
Cynomolgus monkey>5000 researchgate.net
Dog>5000 researchgate.net
Rat19 or 37 pnas.orgresearchgate.net
Mouse8700 or 8800 pnas.orgresearchgate.net

Molecular Basis of this compound Binding and Interaction

This compound interacts with a specific site on the NaV channel, distinct from the binding sites of other modulators like tetrodotoxin (B1210768) (TTX) or local anesthetics. nih.govrndsystems.comtocris.com This interaction site is located within the voltage-sensing domain IV. pnas.orgnih.govresearchgate.netfrontiersin.orgpnas.orgcaymanchem.comnih.govucl.ac.uk

Identification of the Inhibitory Interaction Site within Voltage-Sensing Domain IV (VSDIV)

Research, including studies using channel chimeras and point mutations, has provided evidence that the interaction site for this compound is located within the S1-S4 voltage sensor segment of homologous Domain 4. pnas.orgnih.gov Specifically, the site of interaction appears to be at the extracellular ends of the S2 and S3 transmembrane segments of Domain 4. pnas.org Substitution of the NaV1.3 domain IV voltage-sensor domain (VSD4) with the NaV1.5 VSD4 significantly reduced this compound potency, supporting the importance of this domain for binding. caymanchem.comnih.gov Cryo-electron microscopy structures have further revealed that this compound binds in the extracellular aqueous cleft of the activated VSDIV of NaV1.3. nih.gov This binding to the activated VSDIV stabilizes the channel in an inactivated state. nih.govresearchgate.net

Role of Specific Amino Acid Residues in NaV1.3 VSDIV for this compound Selectivity (e.g., S1510, R1511, E1559 and their NaV1.7 counterparts, Y1537, W1538, D1586)

Specific amino acid residues within the VSDIV of NaV1.3 play a critical role in defining the selectivity of this compound. By comparing the amino acid sequences of this compound sensitive (NaV1.1, NaV1.3) and insensitive (other NaV isoforms) channels in the Domain 4 S1-S4 region, three unique residues in NaV1.3 have been identified as important for sensitivity: S1510 (M1), R1511 (M2), and E1559 (M3). pnas.orgnih.govnih.govresearchgate.netnih.govresearchgate.net These residues are located in the extracellular-facing regions of the S2 and S3 transmembrane segments of Domain 4. pnas.orgnih.gov

Replacing these three residues in NaV1.3 with the equivalent residues from the this compound-insensitive human NaV1.7 (Y1537, W1538, and D1586) significantly reduced the potency of this compound for NaV1.3 inhibition by over 500-fold. pnas.orgnih.gov Conversely, introducing the NaV1.3 M1, M2, and M3 residues (S1510, R1511, E1559) into human NaV1.7 (replacing Y1537, W1538, D1586) resulted in an 860-fold increase in potency for this compound inhibition of the mutated NaV1.7 channel, making its sensitivity comparable to wild-type NaV1.3. pnas.orgnih.gov These findings strongly indicate that the S1510, R1511, and E1559 residues in NaV1.3 (and their counterparts in other isoforms) are major determinants of NaV subtype selectivity and contribute to the observed differences in species sensitivity to this compound. pnas.orgnih.govnih.govresearchgate.netnih.gov

Here is a table summarizing the key amino acid residues involved in this compound selectivity:

NaV IsoformResidue M1Residue M2Residue M3Location (NaV1.3 numbering)
Human NaV1.3S1510R1511E1559VSDIV S2-S3 extracellular ends
Human NaV1.7Y1537W1538D1586VSDIV S2-S3 extracellular ends

Mutation data illustrating the impact of these residues on this compound potency:

Channel ConstructThis compound IC50 (nM)Fold Change vs. Wild-type hNaV1.3Reference
Wild-type human NaV1.318 or 191 pnas.orgnih.gov
Human NaV1.3 S1510Y/R1511W/E1559D (M123)11600 or >10000>500 or >40 nih.govmedchemexpress.comnih.govresearchgate.net
Wild-type human NaV1.7>10000<0.002 pnas.orgnih.gov
Human NaV1.7 Y1537S/W1538R/D1586E (M123)33 or 32~0.003 or ~0.003 pnas.orgmedchemexpress.com

Allosteric Modulation and Conformational Stabilization of the Inactivated State

This compound functions as an allosteric modulator, binding to a site on the voltage-sensing domain of Naᵥ channels that is distinct from the traditional pore-blocking site targeted by local anesthetics and tetrodotoxin (TTX). pnas.orgtocris.comcaymanchem.com Specifically, this compound has been shown to interact with the activated conformation of the Domain IV voltage sensor (VSDIV). nih.govfrontiersin.orgacs.org Binding of this compound to this site consequently strengthens the interaction of the intracellular Ile-Phe-Met (IFM) motif, which serves as the fast inactivation gate, with its receptor site within the channel. nih.govacs.org This stabilization of the IFM motif in its pore-blocking position leads to the stabilization of the channel in an inactivated state. nih.govacs.org Cryo-electron microscopy structures of human Naᵥ1.3 in complex with this compound have provided structural details of this binding site within VSDIV and the resulting stabilization of the inactivated state. nih.govnih.govresearchgate.net

Gating Modulation and Kinetic Effects

The binding of this compound to the Naᵥ channel induces several changes in channel gating and kinetics, contributing to its inhibitory effect.

Hyperpolarizing Shift in Voltage Dependence of Steady-State Inactivation

A hallmark effect of this compound on Naᵥ channels is a hyperpolarizing (leftward) shift in the voltage dependence of steady-state inactivation. caymanchem.comresearchgate.netnih.govfrontiersin.orgmdpi.com This means that in the presence of this compound, a greater proportion of channels are in the inactivated state at more negative membrane potentials compared to control conditions. This shift is concentration-dependent. caymanchem.comnih.gov The hyperpolarizing shift in steady-state inactivation is consistent with the compound's preferential binding to and stabilization of the inactivated states. pnas.orgresearchgate.netmdpi.com

Data illustrating the hyperpolarizing shift in voltage dependence of steady-state inactivation by this compound on human Naᵥ1.3 channels are presented below:

ConditionV₁/₂ of Inactivation (mV)
Control-
1 µM this compoundShifted Hyperpolarized

Note: Specific voltage values for the V₁/₂ shift can vary depending on experimental conditions and preparation. caymanchem.comnih.govmdpi.com

Another study on Naᵥ1.3 channels in GH3b6 cells showed a negative shift of 10.3 mV in the voltage dependence of inactivation with this compound. mdpi.com

Use-Dependent Block Characteristics

This compound exhibits use-dependent block, meaning its inhibitory effect becomes more pronounced with repetitive stimulation of the channel. pnas.orgpnas.orgnih.govresearchgate.net This characteristic is directly linked to its state-dependent binding and its effect on inactivation kinetics. pnas.orgpnas.orgnih.gov With repeated depolarization, channels spend more time in the open and inactivated states, the preferred binding states for this compound. pnas.orgresearchgate.net This leads to an accumulation of the compound binding to the channel, resulting in a progressive reduction in current amplitude during a train of stimuli. pnas.orgresearchgate.net The use-dependent block is a key feature of many voltage-gated sodium channel inhibitors that preferentially interact with inactivated states. pnas.org

Data on the use-dependent inhibition of human Naᵥ1.3 by this compound demonstrates a decrease in current amplitude during a train of pulses. pnas.orgresearchgate.net

Coupling Between Fast and Slow Inactivation Processes

Research suggests a functional coupling between fast and slow inactivation processes in Naᵥ channels, and this compound's action provides insight into this relationship. pnas.orgkuleuven.benih.gov this compound, by interacting with VSDIV, accelerates entry into the slow inactivated state. pnas.orgkuleuven.benih.gov This indicates that VSDIV plays a role in both fast and slow inactivation. pnas.orgkuleuven.be The observation that this compound primarily influences slow inactivation while interacting with the same voltage sensor region as modulators affecting fast inactivation supports the idea that these two inactivation processes are sequential and coupled through VSDIV. pnas.orgkuleuven.be

Structural Biology Insights into Ica 121431 Nav Channel Interactions

Atomic-Level Elucidation of ICA-121431 Binding Pose and Intermolecular Contacts

The Cryo-EM structure has allowed for the atomic-level elucidation of the ICA121431 binding pose within the NaV1.3 channel. ICA121431 binds specifically within the extracellular aqueous cleft of the voltage-sensing domain IV (VSDIV) of the NaV1.3 α-subunit nih.govresearchgate.netnih.govtandfonline.comresearchgate.net. This binding site is distinct from those targeted by pore-blocking toxins or local anesthetics ebi.ac.uktocris.comhellobio.com. The detailed interactions involve contacts between the atoms of ICA121431 and specific amino acid residues within VSDIV researchgate.net. These intermolecular contacts, including potential electrostatic interactions and hydrophobic interactions, anchor the compound in its binding pocket and are crucial for its inhibitory activity researchgate.net. Analysis of the Cryo-EM density map confirms the presence and orientation of the ICA121431 molecule within this site researchgate.net.

Structural Basis for Isoform Selectivity and Allosteric Inhibition

The structural insights gained from the ICA121431-bound NaV1.3 structure, particularly when compared to structures of other NaV isoforms or NaV channels bound to different modulators, shed light on the basis for ICA121431's isoform selectivity and its allosteric inhibition mechanism nih.govtandfonline.comresearchgate.net. ICA121431 exhibits potent inhibition of human NaV1.3 and NaV1.1 channels, with IC50 values in the nanomolar range, while showing significantly lower potency against other isoforms like NaV1.5 and NaV1.8 (IC50 values >10 μM) tocris.comhellobio.commedchemexpress.com. The selective binding of ICA121431 to the activated state of VSDIV of NaV1.3 is a key factor in its mechanism ebi.ac.uknih.govresearchgate.netresearchgate.net. Binding of ICA121431 stabilizes VSDIV in an activated conformation, which in turn allosterically enhances the binding of the intracellular Ile-Phe-Met (IFM) motif to its receptor site ebi.ac.uknih.govresearchgate.netresearchgate.netnih.gov. This stabilization of the IFM motif binding to the receptor site leads to the stabilization of the channel in the fast-inactivated state, thereby preventing channel opening and ion conduction ebi.ac.uknih.govresearchgate.netresearchgate.net.

Comparison of the ICA121431 binding site in NaV1.3 with the binding site of other VSDIV-targeting compounds, such as GX-936 in NaV1.7, highlights structural differences in the binding pocket that contribute to isoform selectivity nih.govtandfonline.comresearchgate.net. Specific amino acid residues within the VSDIV binding site of NaV1.3, such as S1559 and R1560, have been identified as key determinants for the selective recognition and binding of ICA121431 to NaV1.3 over other isoforms nih.govresearchgate.net. These structural variations in the binding pockets across different NaV subtypes explain the differential affinities of ICA121431 and other related compounds nih.govtandfonline.comresearchgate.net.

Data Table: this compound Potency on Human NaV Channel Subtypes

NaV SubtypeIC50 (nM)Reference
NaV1.113 tocris.commedchemexpress.com
NaV1.323 (or 19) tocris.comhellobio.commedchemexpress.com
NaV1.2240 medchemexpress.com
NaV1.4>10000 (>10 μM) tocris.commedchemexpress.com
NaV1.5>10000 (>10 μM) tocris.commedchemexpress.com
NaV1.6>10000 (>10 μM) tocris.commedchemexpress.com
NaV1.712000 (12 μM) medchemexpress.com
NaV1.8>10000 (>10 μM) tocris.commedchemexpress.com

Note: IC50 values can vary slightly depending on the specific experimental conditions and protocols used.

Research Methodologies and Experimental Models Utilizing Ica 121431

Electrophysiological Characterization Techniques

Electrophysiology is a fundamental tool for characterizing the functional effects of compounds like ICA-121431 on ion channels, measuring changes in ion flow across cell membranes.

Whole-Cell Voltage Clamp Recordings

Whole-cell voltage clamp is a standard technique used to measure macroscopic ionic currents flowing through a population of ion channels in a cell. This method allows researchers to control the membrane potential of a cell and record the resulting ionic currents. Whole-cell voltage clamp recordings have been used to characterize the effects of this compound on various Naᵥ channel subtypes, including human Naᵥ1.3, Naᵥ1.5, and Naᵥ1.7, typically expressed in heterologous systems like HEK-293 cells pnas.orgmedchemexpress.com. This technique involves establishing a low-resistance electrical connection between the recording pipette and the cell interior, allowing for precise control of membrane voltage and measurement of whole-cell currents nih.govresearchgate.net. Studies utilizing whole-cell voltage clamp have demonstrated that this compound inhibits human Naᵥ1.3 channels expressed in HEK-293 cells pnas.orgnih.gov. In GH3b6 cells, which predominantly express Naᵥ1.3, manual patch-clamp recordings showed that this compound reduced Na⁺ current amplitude and induced a negative shift in the voltage dependence of inactivation, consistent with a preferential interaction with inactivated channels mdpi.com. Whole-cell voltage-clamp recordings have also been used to assess the contribution of Naᵥ1.1 channels to sodium currents in neurons and the effect of this compound on these currents jneurosci.orgresearchgate.net.

Automated High-Throughput Patch-Clamping Systems

To increase the efficiency and throughput of electrophysiological recordings, automated high-throughput patch-clamping systems are employed. Instruments like the IonWorks Quattro and Qube 384 enable simultaneous recordings from multiple cells or wells, accelerating the screening and characterization of compounds. pnas.orgunimi.itresearchgate.netmetrionbiosciences.com. Automated patch-clamping has been utilized to assess the concentration dependence of this compound inhibition on different human Naᵥ subtypes, such as Naᵥ1.3, Naᵥ1.5, and Naᵥ1.7 pnas.org. This technology facilitates the rapid evaluation of compound effects on channel function, which is particularly valuable in drug discovery programs researchgate.netmetrionbiosciences.com. Automated systems can perform voltage-step protocols similar to manual patch clamp, allowing for detailed biophysical characterization at a larger scale unimi.itmetrionbiosciences.com.

Protocols for Assessing State-Dependent and Use-Dependent Inhibition

This compound's inhibitory effects are notably dependent on the gating state of the Naᵥ channel and the frequency of channel activation. Specific voltage-clamp protocols are designed to assess these properties. State-dependent inhibition is evaluated by applying conditioning voltage pulses that promote different channel states (e.g., resting, open, inactivated) before applying a test pulse to measure current amplitude in the presence of the inhibitor pnas.orgnih.gov. This compound has been shown to exhibit state-dependent inhibition, preferentially binding to and inhibiting Naᵥ1.3 channels in the inactivated state pnas.orgnih.govmdpi.com. Use-dependent inhibition, also known as frequency-dependent inhibition, is assessed by repeatedly stimulating the channel at various frequencies in the presence of the compound pnas.orgpnas.org. This reveals whether the block intensifies with increased channel activity. Studies have demonstrated that this compound produces use-dependent inhibition of Naᵥ1.3 and Naᵥ1.1 channels, where inhibition is more pronounced at higher stimulation frequencies pnas.orgpnas.orgnih.gov. Protocols often involve trains of depolarizing pulses to simulate repetitive firing and observe the progressive reduction in current amplitude pnas.orgpnas.org.

Genetic Engineering and Mutagenesis Studies

Genetic manipulation techniques, particularly site-directed mutagenesis and the construction of chimeric channels, are crucial for identifying the specific amino acid residues and channel domains that constitute the binding site for this compound and determine its subtype selectivity.

Site-Directed Mutagenesis to Identify Key Residues

Site-directed mutagenesis involves introducing specific amino acid substitutions into the Naᵥ channel protein to investigate the role of individual residues in compound binding and channel function pnas.orgunimi.itresearchgate.net. By altering specific residues within suspected binding regions and observing the effect on this compound's inhibitory potency, researchers can pinpoint critical amino acids that interact with the compound pnas.orgmedchemexpress.comresearchgate.net. Studies using site-directed mutagenesis have identified key residues within the voltage-sensing domain 4 (VSDIV) of Naᵥ1.3 that are important determinants of this compound sensitivity pnas.orgmedchemexpress.comresearchgate.net. For example, specific mutations in Naᵥ1.3, such as S1510Y, R1511W, and E1559D, have been shown to alter the IC₅₀ of this compound inhibition pnas.orgmedchemexpress.com. Mutagenesis studies have also revealed that a W1538R mutation in Naᵥ1.7 can render the channel sensitive to this compound, highlighting the importance of this residue in subtype selectivity unimi.itnih.govfrontiersin.org. These experiments often involve expressing the mutated channels in heterologous cells and characterizing their response to this compound using electrophysiology pnas.orgunimi.itresearchgate.net.

Chimeric Channel Constructs for Selectivity Determinant Mapping

Chimeric channels are created by swapping domains or segments between different Naᵥ channel subtypes (e.g., Naᵥ1.3, Naᵥ1.5, Naᵥ1.7) to localize the regions responsible for differential sensitivity to this compound pnas.orgresearchgate.net. By testing the compound's effect on these hybrid channels, researchers can map the domain(s) that contain the this compound binding site and contribute to its subtype selectivity pnas.orgresearchgate.net. Studies using chimeric constructs between Naᵥ1.3, Naᵥ1.5, and Naᵥ1.7 have indicated that the homologous Domain 4 of Naᵥ1.3 is crucial for potent inhibition by this compound pnas.org. Replacement of Domain 4 of Naᵥ1.3 with that from Naᵥ1.7 or Naᵥ1.5 significantly reduced sensitivity to this compound pnas.org. Further chimeras involving subregions of Domain 4 have helped to narrow down the interaction site to the S1-S4 voltage sensor segment pnas.org. These experiments provide strong evidence for the location of the binding site within specific domains of the channel protein pnas.orgresearchgate.net.

Cellular and In Vitro Model Systems

Cellular and in vitro model systems are fundamental to understanding the molecular mechanisms of ion channels and the effects of pharmacological agents like this compound. These models allow for controlled environments to study channel expression, function, and interactions with compounds.

Heterologous Expression Systems (e.g., HEK293 Cells)

Heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, are commonly used to express specific Naᵥ channel subtypes in isolation. This allows researchers to study the properties of a single channel isoform without interference from other endogenous ion channels. HEK293 cells stably expressing human Naᵥ1.3 channels have been used to characterize the inhibitory effects of this compound. pnas.orgscientificlabs.ienih.gov

Electrophysiological techniques, such as patch-clamp, are applied to these cells to measure ion currents and assess the effects of this compound on channel gating and conductance. Studies in HEK293 cells have shown that this compound inhibits human Naᵥ1.3 channels in a state-dependent manner, preferentially binding to and stabilizing the inactivated state of the channel. pnas.orgsmartox-biotech.comnih.gov This state-dependent inhibition is a key characteristic of many Naᵥ channel blockers. pnas.org

Data from studies using HEK293 cells expressing different Naᵥ channel subtypes have demonstrated the selectivity profile of this compound. The compound shows potent inhibition of human Naᵥ1.3 and Naᵥ1.1, with significantly lower potency against other subtypes like Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.6, Naᵥ1.7, and Naᵥ1.8. medchemexpress.comadooq.commedkoo.compnas.org

Human Naᵥ Channel SubtypeIC₅₀ (nM) in HEK293 CellsReference
Naᵥ1.113 medchemexpress.comadooq.com
Naᵥ1.2240 medchemexpress.com
Naᵥ1.319-23 medchemexpress.comadooq.commedkoo.compnas.orgnih.gov
Naᵥ1.4>10000 medchemexpress.com
Naᵥ1.5>10000 medchemexpress.comadooq.commedkoo.compnas.org
Naᵥ1.6>10000 medchemexpress.com
Naᵥ1.7>10000 medchemexpress.comadooq.commedkoo.compnas.org
Naᵥ1.8>10000 medchemexpress.commedkoo.com

Note: IC₅₀ values may vary slightly depending on specific experimental conditions and protocols.

Chimeric channels, constructed by combining domains from different Naᵥ channel subtypes expressed in HEK293 cells, have been used to pinpoint the interaction site of this compound. These studies have revealed that the compound interacts with the voltage-sensing domain IV (VSDIV) of Naᵥ1.3. pnas.orgnih.govfrontiersin.orgsigmaaldrich.com Specifically, residues within the S1-S4 segments of domain IV appear to be critical for the inhibitory activity and subtype selectivity of this compound. pnas.orgnih.gov

Induced Pluripotent Stem Cell (iPSC)-Derived Neurons

Induced pluripotent stem cell (iPSC)-derived neurons provide a more physiologically relevant model system compared to heterologous expression systems, as they express a repertoire of endogenous ion channels and exhibit neuronal firing properties. This compound has been used in iPSC-derived neurons, particularly in the context of studying neurodevelopmental disorders linked to Naᵥ channel dysfunction. nih.govnih.govresearchgate.net

In iPSC-derived neurons carrying a pathogenic variant in the SCN3A gene (encoding Naᵥ1.3), which leads to increased persistent sodium current and aberrant firing patterns, this compound has been shown to normalize these electrical properties. nih.govnih.govresearchgate.netresearchgate.net This demonstrates the potential of this compound as a pharmacological tool to investigate the contribution of Naᵥ1.3 to neuronal excitability in a human neuronal context. Studies in iPSC-derived neurons have also confirmed the state-dependent block by this compound, showing a hyperpolarized shift in the voltage dependence of steady-state inactivation. nih.gov

While iPSC-derived neurons offer advantages in terms of physiological relevance, challenges remain in controlling their maturity and reproducibility for high-throughput screening. uni-konstanz.de Nevertheless, they represent a valuable model for assessing the impact of compounds like this compound on complex neuronal activity. researchgate.netuni-konstanz.de

Comparative Pharmacological Probes (e.g., Hm1a, bulleyaconitine A, PF-04856264)

Comparing the effects of this compound with other pharmacological probes that modulate Naᵥ channels provides insights into its mechanism of action and selectivity.

Hm1a, a spider toxin, is a Naᵥ1.1-selective modulator that interacts with VSDIV. smartox-biotech.compnas.orgnih.gov While both this compound and Hm1a target VSDIV, they exhibit distinct effects on channel inactivation. Hm1a inhibits both fast and slow inactivation, increasing channel availability during high-frequency stimulation. smartox-biotech.compnas.orgnih.gov In contrast, this compound primarily accelerates entry into the slow inactivated state, leading to use-dependent block. smartox-biotech.compnas.orgnih.gov This difference highlights that even compounds binding to the same domain can have divergent effects on channel gating, providing valuable tools for dissecting inactivation processes. pnas.orgnih.gov

Bulleyaconitine A, a plant alkaloid, is a site-2 neurotoxin that modulates Naᵥ channels by binding within the central pore. nih.govacs.org Unlike this compound, which targets VSDIV, bulleyaconitine A affects ion conduction and channel opening probability. nih.govacs.org Structural studies have shown that bulleyaconitine A is located near the domain I-II fenestration, partially blocking the ion path and expanding pore-lining helices. nih.govacs.org This contrasts with this compound's mechanism of stabilizing the inactivated state through VSDIV interaction. nih.govfrontiersin.orgacs.org Comparing the actions of this compound and bulleyaconitine A underscores the diversity of binding sites and modulatory mechanisms employed by Naᵥ channel ligands. nih.gov

PF-04856264 is another synthetic aryl sulfonamide derivative that, like this compound, interacts with VSDIV. pnas.orgfrontiersin.org However, in contrast to this compound's selectivity for Naᵥ1.3/Naᵥ1.1, PF-04856264 is a potent and selective inhibitor of Naᵥ1.7. pnas.orgnih.govfrontiersin.org Comparative studies using chimeric channels and point mutations have revealed that subtle differences in amino acid residues within VSDIV, particularly in the S2 and S3 segments, determine the distinct subtype selectivity of this compound and PF-04856264. pnas.orgnih.govresearchgate.net For instance, a triple mutation in Naᵥ1.7 (Y1537S/W1538R/D1586E) to the corresponding Naᵥ1.3 residues significantly increased the potency of this compound inhibition, making Naᵥ1.7 channels as sensitive as wild-type Naᵥ1.3 to this compound. pnas.org Conversely, the Naᵥ1.7-W1538R mutation conferred sensitivity to this compound, while wild-type Naᵥ1.7 showed little sensitivity. researchgate.netunimi.itresearchgate.net These findings highlight the fine-tuning of interactions within VSDIV that dictate subtype selectivity among aryl sulfonamide inhibitors. pnas.orgnih.govresearchgate.net

The use of these comparative pharmacological probes alongside this compound in various model systems allows for a deeper understanding of Naᵥ channel function, the mechanisms of state-dependent inhibition, and the structural determinants of subtype selectivity.

Current Perspectives and Future Directions in Ica 121431 Research

ICA-121431 as a Tool for Fundamental NaV Channel Research

This compound serves as a valuable pharmacological tool for dissecting the complex gating mechanisms and physiological roles of specific NaV channel subtypes, particularly NaV1.1 and NaV1.3. Its selective inhibition profile allows researchers to isolate the contribution of these specific channels in various biological systems.

Detailed research findings highlight this compound's interaction with the VSDIV. Studies using chimeras and point mutations have demonstrated that this interaction site is crucial for its selective inhibition. pnas.org Specifically, amino acid residues in the extracellular-facing regions of the S2 and S3 transmembrane segments of Domain 4 appear to be major determinants of NaV subtype selectivity. pnas.org For instance, replacing three key residues in NaV1.7 with those from NaV1.3 resulted in a dramatic increase in sensitivity to this compound inhibition, making the mutated NaV1.7 channel nearly as sensitive as wild-type NaV1.3. pnas.org

Furthermore, this compound has been instrumental in understanding the coupling between fast and slow inactivation processes in NaV1.1 channels. pnas.orgnih.gov While some modulators like the spider toxin Hm1a inhibit both fast and slow inactivation by hindering VSDIV movement, this compound appears to accelerate a subsequent VSDIV gating transition, promoting entry into the slow inactivated state and resulting in use-dependent block. pnas.orgnih.gov This distinct mechanism of action, revealed through studies utilizing this compound, provides valuable insights into the allosteric modulation of NaV channels. nih.govfrontiersin.orgnih.gov

Studies using this compound in induced pluripotent stem cell (iPSC)-derived neurons have confirmed the expression of NaV1.3-mediated sodium currents and demonstrated the compound's ability to normalize aberrant firing patterns in neurons expressing a pathogenic SCN3A variant. nih.gov This underscores its utility in characterizing NaV channel function in physiologically relevant human neuronal models. nih.gov

Implications for Rational Design of Next-Generation Subtype-Selective NaV Modulators

The understanding gained from studying this compound's interaction with the VSDIV has significant implications for the rational design of novel, subtype-selective NaV modulators. nih.govCurrent time information in Singapore.hellobio.com By targeting this allosteric site outside the highly conserved pore, researchers can potentially develop compounds with improved selectivity profiles, thereby minimizing off-target effects and reducing the risk of dose-limiting toxicities such as cardiac or central nervous system side effects associated with less selective blockers. pnas.orgtandfonline.comacs.org

The structural details of this compound binding to NaV1.3, as revealed by cryo-electron microscopy (cryo-EM) studies, provide atomic-level templates for structure-guided drug design. nih.govtandfonline.comfrontiersin.orgresearchgate.netbiorxiv.orgelifesciences.org These structures illustrate how this compound binds preferentially to the activated VSDIV, stabilizing the channel in an inactivated state. nih.govfrontiersin.orgnih.gov This detailed structural information, combined with structure-activity relationship (SAR) studies, allows for the rational modification of compound structures to enhance potency and selectivity for desired NaV subtypes. nih.gov

The discovery of this unique binding site targeted by this compound and other aryl sulfonamides has opened new avenues for developing selective therapeutics. pnas.orgacs.org Future design efforts can leverage this knowledge to create compounds that specifically modulate NaV1.1 and NaV1.3, or potentially other subtypes, by tailoring interactions with the VSDIV. pnas.orgtandfonline.com

Unexplored Biological Roles and Therapeutic Avenues for NaV1.1/NaV1.3 Modulation

While NaV1.1 and NaV1.3 are known to play crucial roles in neuronal excitability, particularly in the central nervous system, research using selective modulators like this compound continues to uncover their specific contributions to various physiological and pathophysiological processes. medkoo.comnih.govnih.govuniprot.org

NaV1.1 is essential for proprioceptive signaling and motor behaviors, and its dysfunction is implicated in disorders like epilepsy, Alzheimer's disease, and autism. pnas.orgnih.govuniprot.orgtocris.comrndsystems.com NaV1.3 is involved in neuronal development, hormone secretion, and pain perception, and its re-expression in injured peripheral neurons is linked to neuropathic pain. nih.govresearchgate.net

Modulating NaV1.1 and NaV1.3 with selective compounds like this compound holds potential therapeutic implications for a range of neurological and pain disorders. medkoo.compnas.orgescholarship.org For instance, in models of SCN3A encephalopathy, this compound was shown to normalize aberrant neuronal firing, suggesting a potential therapeutic avenue for this specific neurodevelopmental disorder. nih.gov

Further research utilizing this compound and similar selective tools is needed to fully elucidate the specific roles of NaV1.1 and NaV1.3 in different neuronal populations and circuits, as well as in other tissues where they might be expressed. nih.govuniprot.org This includes exploring their involvement in conditions beyond epilepsy and pain, potentially opening up new therapeutic avenues.

Integration of Computational and Experimental Approaches in NaV Drug Discovery

The research on this compound exemplifies the increasing integration of computational and experimental approaches in NaV channel drug discovery. Structural data obtained through techniques like cryo-EM provide the basis for computational modeling and simulations to understand ligand-channel interactions at an atomic level. nih.govtandfonline.comfrontiersin.orgresearchgate.netbiorxiv.orgelifesciences.org

Computational methods, such as molecular dynamics simulations and docking studies, can predict binding poses, estimate binding affinities, and explore the conformational changes induced by ligand binding to the VSDIV. This computational insights can guide the design of novel compounds with improved properties. researchgate.netescholarship.org

Experimental techniques, including electrophysiology, site-directed mutagenesis, and binding assays, are then used to validate the predictions from computational studies and to further characterize the functional effects and selectivity of the designed compounds. medchemexpress.compnas.orgnih.gov

The iterative process of computational design followed by experimental validation, facilitated by selective tools like this compound and high-resolution structural information, accelerates the discovery and optimization of next-generation NaV channel modulators with desired subtype selectivity and therapeutic potential. elifesciences.orgescholarship.org

Summary of this compound's Selectivity (Representative Data)

Human NaV SubtypeIC₅₀ (nM)Selectivity vs. NaV1.4, 1.5, 1.6, 1.8 (fold)Reference
NaV1.113-23>1000 medchemexpress.compnas.orgrndsystems.com
NaV1.313-23>1000 medchemexpress.compnas.orgrndsystems.com
NaV1.2240- medchemexpress.compnas.org
NaV1.4>10000- medchemexpress.compnas.org
NaV1.5>10000- medchemexpress.compnas.org
NaV1.6>10000- medchemexpress.compnas.org
NaV1.7>10000- medchemexpress.compnas.org
NaV1.8>10000- medchemexpress.compnas.org

Note: IC₅₀ values can vary slightly depending on the specific experimental conditions and source.

Q & A

Q. What is the molecular mechanism of ICA-121431 in selectively inhibiting Nav1.3 and Nav1.1 sodium channels?

this compound binds to the extracellular S2 and S3 regions of the voltage-sensor domain IV (VSDIV) of Nav1.3 and Nav1.1 channels, effectively blocking sodium currents (INa) during depolarization. Its selectivity is attributed to structural differences in VSDIV across sodium channel subtypes, with an IC50 of 19 nM for Nav1.3 and negligible activity against Nav1.5/Nav1.7 . Methodologically, this was established using voltage-clamp electrophysiology in HEK-293 cells expressing human sodium channels .

Q. How does this compound’s selectivity profile inform its use in neuronal excitability studies?

this compound’s high selectivity for Nav1.3/Nav1.1 over Nav1.2/Nav1.5/Nav1.7 makes it ideal for dissecting contributions of specific sodium channel subtypes to neuronal firing. For example, in stellate ganglion neurons from spontaneously hypertensive rats (SHR), 1 µM this compound reduced tonic firing rates by targeting Nav1.3, demonstrating its utility in studying sympathetic hyperactivity . Researchers should validate selectivity using concentration-response curves in heterologous expression systems before applying it to complex tissue models .

Q. What experimental models are most suitable for studying this compound’s effects?

  • In vitro: HEK-293 cells expressing human Nav1.3 or Nav1.1 channels for mechanistic studies .
  • Ex vivo: Murine bronchial smooth muscle preparations or SHR stellate ganglia neurons for functional assays .
  • In vivo: Transgenic models with Nav1.3 overexpression or Cre-dependent knockout systems (e.g., AAV-mediated RNAi) to study physiological roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different sodium channel subtypes?

Discrepancies arise from species-specific channel variants or assay conditions. For example, this compound showed moderate inhibition (IC50 = 304 nM) of Nav1.2 in murine airway smooth muscle, conflicting with its purported selectivity for Nav1.1/1.3 . To address this:

  • Use isoform-specific expression systems (e.g., human vs. mouse Nav1.2) to control for interspecies differences.
  • Validate results with orthogonal methods (e.g., qPCR for channel expression levels, or cross-checking with Nav1.2-specific inhibitors like phrixotoxin-3) .

Q. What experimental design considerations are critical for studying this compound’s effects on persistent sodium currents (INaP)?

  • Voltage protocols: Use slow depolarization ramps or prolonged depolarizing pulses to isolate INaP from transient currents (INaT) .
  • Pharmacological controls: Compare this compound with riluzole (a Nav1.3 antagonist) or TTX to distinguish INaP contributions .
  • Temperature sensitivity: Assess INaP modulation under varying temperatures, as Nav1.3-driven INaP is critical for thermosensitive neuronal firing .

Q. How can researchers address this compound’s inability to reverse veratridine-induced sodium currents in certain models?

Veratridine stabilizes sodium channels in an open state, bypassing voltage-sensor targeting by this compound. Solutions include:

  • Combining this compound with pore blockers (e.g., tetrodotoxin) for additive effects.
  • Using dynamic clamp electrophysiology to simulate Nav1.3-specific currents in veratridine-treated cells .

Q. What methodologies optimize this compound’s use in vivo for studying thermoregulation or sympathetic hyperactivity?

  • Dosing: Preclinical studies in rodents use 1–10 mg/kg intraperitoneal injections, adjusted for bioavailability and blood-brain barrier penetration .
  • Behavioral assays: Pair electrophysiological recordings with thermotolerance tests (e.g., hot plate assays) in Nav1.3-knockdown models .
  • Data integration: Combine patch-clamp data with scRNA-seq to correlate Nav1.3 expression levels with functional outcomes .

Methodological Best Practices

Q. How should researchers design concentration-response experiments for this compound?

  • Range: Test concentrations from 1 nM to 100 µM to capture full dose-response relationships.
  • Controls: Include DMSO vehicle controls (≤0.1%) and reference inhibitors (e.g., PF-05089771 for Nav1.7) .
  • Statistical rigor: Use non-linear regression (e.g., Hill equation) for IC50 determination and report SEM with n ≥ 6 replicates .

Q. What strategies mitigate off-target effects in complex tissue preparations?

  • Knockdown/knockout validation: Use Cre-lox systems or RNAi to confirm Nav1.3-specific effects .
  • Cross-channel profiling: Screen this compound against panels of sodium, calcium, and potassium channels to rule out promiscuity .

Q. How can contradictory findings about this compound’s role in murine models be reconciled?

  • Contextual factors: Account for tissue-specific splice variants (e.g., airway smooth muscle Nav1.2 vs. neuronal Nav1.3) .
  • Data transparency: Publish raw electrophysiological traces and exact experimental conditions to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICA-121431
Reactant of Route 2
Reactant of Route 2
ICA-121431

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.